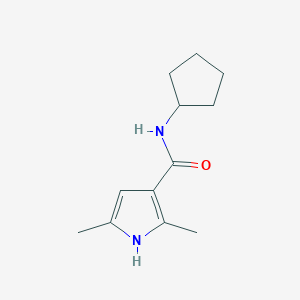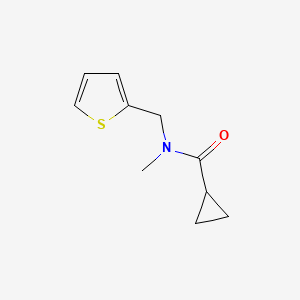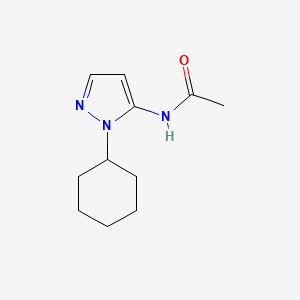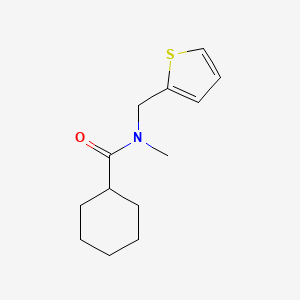
N-cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that was first synthesized in the 1980s. This compound is known for its high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which makes it a valuable tool for scientific research.
Mécanisme D'action
N-cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxamide 55,940 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. This results in the activation of various signaling pathways that modulate pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
N-cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxamide 55,940 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxamide 55,940 is a valuable tool for scientific research due to its high affinity for the CB1 and CB2 receptors. However, this compound is also known for its potent effects, which can make it difficult to interpret experimental results. Additionally, the use of N-cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxamide 55,940 in animal models can be challenging due to its low solubility in water.
Orientations Futures
There are many potential future directions for research involving N-cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxamide 55,940. One area of interest is the development of novel compounds that target the endocannabinoid system with greater specificity and selectivity. Additionally, there is growing interest in the use of cannabinoids for the treatment of various diseases, including cancer and epilepsy. Further research is needed to fully understand the potential of N-cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxamide 55,940 and other cannabinoids in these areas.
Méthodes De Synthèse
N-cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxamide 55,940 is synthesized through a multistep process that involves the reaction of cyclopentylmagnesium bromide with 2,5-dimethylpyrrole-3-carboxylic acid, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxamide 55,940 is widely used in scientific research as a tool to study the endocannabinoid system and its role in various physiological processes. This compound is particularly useful in the study of pain, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8-7-11(9(2)13-8)12(15)14-10-5-3-4-6-10/h7,10,13H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSUFUCYPQDCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)


![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)




![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)


